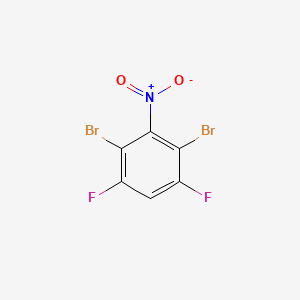

2,4-Dibromo-1,5-difluoro-3-nitrobenzene

CAS No.: 144450-58-8

Cat. No.: VC3285923

Molecular Formula: C6HBr2F2NO2

Molecular Weight: 316.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 144450-58-8 |

|---|---|

| Molecular Formula | C6HBr2F2NO2 |

| Molecular Weight | 316.88 g/mol |

| IUPAC Name | 2,4-dibromo-1,5-difluoro-3-nitrobenzene |

| Standard InChI | InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(10)5(8)6(4)11(12)13/h1H |

| Standard InChI Key | FHUKPGATLLJKLN-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Br)F |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Br)[N+](=O)[O-])Br)F |

Introduction

Physical and Chemical Properties

2,4-Dibromo-1,5-difluoro-3-nitrobenzene is a solid compound with a light yellow to yellow appearance . It possesses specific structural and molecular characteristics that define its chemical behavior and potential applications.

Basic Properties

The compound has a well-defined set of fundamental properties that are essential for understanding its behavior in chemical reactions and applications.

| Property | Value | Source |

|---|---|---|

| CAS Number | 144450-58-8 | |

| Molecular Formula | C6HBr2F2NO2 | |

| Molecular Weight | 316.88 g/mol | |

| Physical State | Solid | |

| Appearance | Light yellow to yellow | |

| Purity (Commercial) | ≥95.0% (by NMR) |

Structural Identification

The structural identification parameters are critical for confirming the identity and purity of the compound in analytical settings.

| Identifier | Value |

|---|---|

| IUPAC Name | 2,4-dibromo-1,5-difluoro-3-nitrobenzene |

| InChI | InChI=1S/C6HBr2F2NO2/c7-4-2(9)1-3(10)5(8)6(4)11(12)13/h1H |

| InChIKey | FHUKPGATLLJKLN-UHFFFAOYSA-N |

Structural Features

The molecular structure of 2,4-Dibromo-1,5-difluoro-3-nitrobenzene consists of a benzene ring with two bromine atoms at positions 2 and 4, two fluorine atoms at positions 1 and 5, and a nitro group at position 3. This particular arrangement of substituents contributes to the compound's chemical reactivity and potential applications in organic synthesis. The electron-withdrawing nature of both the halogen substituents and the nitro group creates an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution reactions.

Synthesis and Preparation

The synthesis of 2,4-Dibromo-1,5-difluoro-3-nitrobenzene involves specific chemical processes that require careful control of reaction conditions to ensure high yields and purity of the final product.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume